molecular formula C10H14N2O2 B13862997 3-(Butylamino)pyridine-4-carboxylic acid CAS No. 1461601-91-1

3-(Butylamino)pyridine-4-carboxylic acid

Cat. No.: B13862997
CAS No.: 1461601-91-1
M. Wt: 194.23 g/mol
InChI Key: GPSFPCCLCNKFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylamino)pyridine-4-carboxylic acid is a specialized organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This molecule incorporates a pyridine-4-carboxylic acid (isonicotinic acid) scaffold, a structure prevalent in pharmaceuticals and biologically active compounds . The presence of both a carboxylic acid and a butylamino group on the pyridine ring creates a multifunctional building block, enabling researchers to develop novel molecules for various therapeutic areas. The core pyridinecarboxylic acid structure is a key feature in many FDA-approved drugs and is known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, which is crucial for designing enzyme inhibitors and receptor modulators . The butylamino side chain in this particular derivative adds lipophilicity and potential for additional target binding, making it a compound of interest for developing new agents against a range of diseases. Researchers can utilize this chemical in the synthesis of complex heterocycles for screening as potential inhibitors, following trends in developing treatments for conditions such as cancer, metabolic disorders, and viral infections . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1461601-91-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(butylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-3-5-12-9-7-11-6-4-8(9)10(13)14/h4,6-7,12H,2-3,5H2,1H3,(H,13,14)

InChI Key

GPSFPCCLCNKFKA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)pyridine-4-carboxylic acid typically proceeds through a sequence of reactions starting from pyridine derivatives. The general synthetic strategy involves:

  • Nitration of Pyridine
    Pyridine undergoes nitration to introduce a nitro group at the 3-position, yielding 3-nitropyridine. This step requires controlled nitration conditions to ensure regioselectivity and avoid over-nitration.

  • Reduction of Nitro Group
    The nitro group in 3-nitropyridine is reduced to an amino group, producing 3-aminopyridine. Common reducing agents include catalytic hydrogenation or chemical reductions using iron and acid or tin chloride.

  • Alkylation with Butylamine
    The amino group in 3-aminopyridine is alkylated with butylamine to form 3-(Butylamino)pyridine. This reaction often requires mild heating and may be catalyzed by acid or base to facilitate nucleophilic substitution.

  • Carboxylation at the 4-Position
    The final step involves carboxylation of 3-(Butylamino)pyridine at the 4-position to introduce the carboxylic acid group, forming 3-(Butylamino)pyridine-4-carboxylic acid. This can be achieved via directed ortho-metalation followed by carbonation or through other carboxylation methods.

Table 1: Summary of Synthetic Steps for 3-(Butylamino)pyridine-4-carboxylic acid
Step Reaction Type Starting Material Reagents/Conditions Product
1 Nitration Pyridine HNO3/H2SO4, controlled temperature 3-Nitropyridine
2 Reduction 3-Nitropyridine Catalytic hydrogenation or Fe/HCl 3-Aminopyridine
3 Alkylation 3-Aminopyridine Butylamine, mild heating, catalyst 3-(Butylamino)pyridine
4 Carboxylation 3-(Butylamino)pyridine Organolithium base + CO2 or other 3-(Butylamino)pyridine-4-carboxylic acid

Industrial Production Methods

Industrial synthesis of 3-(Butylamino)pyridine-4-carboxylic acid generally follows the same synthetic route but is optimized for scale, cost, and environmental considerations. Key features include:

  • Use of continuous flow reactors to enhance reaction control and throughput.
  • Employment of high-pressure reactors for efficient hydrogenation steps.
  • Automation of reagent addition and temperature control to maximize yield and purity.
  • Implementation of green chemistry principles to minimize waste and hazardous byproducts.

While specific industrial protocols for this compound are limited in public literature, analogous processes for pyridine carboxylic acids (such as nicotinic acid) have been improved by liquid phase oxidation and vapor phase reactions that offer high yield and eco-friendly profiles.

Reaction Types and Reagents

The compound and its intermediates undergo various chemical transformations:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, which can modify the amino or alkyl groups.
  • Reduction: Employing lithium aluminum hydride or sodium borohydride to reduce nitro or carbonyl groups.
  • Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides facilitate substitution at amino or carboxylic acid sites under acidic or basic conditions.

Detailed Research Findings

Analytical Data and Characterization

Characterization of intermediates and final products involves:

Comparative Analysis with Similar Compounds

3-(Butylamino)pyridine-4-carboxylic acid is structurally related to other pyridinecarboxylic acids such as nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid). The butylamino substitution imparts unique chemical reactivity and potential biological activity, distinguishing it from simpler pyridinecarboxylic acids.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Pyridine
Key Intermediates 3-Nitropyridine, 3-Aminopyridine, 3-(Butylamino)pyridine
Major Reactions Nitration, Reduction, Alkylation, Carboxylation
Common Reagents HNO3/H2SO4 (nitration), Fe/HCl or catalytic hydrogenation (reduction), Butylamine (alkylation), Organolithium/CO2 (carboxylation)
Reaction Conditions Controlled temperature for nitration; mild heating for alkylation; inert atmosphere for carboxylation
Industrial Optimization Continuous flow reactors, high-pressure hydrogenation, automation, green chemistry principles
Characterization Techniques NMR, MS, elemental analysis, melting point

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(Butylamino)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Butylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(butylamino)pyridine-4-carboxylic acid with key analogs, highlighting structural variations, physicochemical properties, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-(Butylamino)pyridine-4-carboxylic acid C₁₀H₁₃N₂O₂ 193.23 Butylamino (C₄H₉NH) at C3 Intermediate for bioactive molecules; potential enzyme inhibitor due to carboxylic acid moiety N/A
3-(Benzylamino)pyridine-4-carboxylic acid C₁₃H₁₂N₂O₂ 228.25 Benzylamino (C₆H₅CH₂NH) at C3 Higher lipophilicity than butyl analog; possible reduced solubility in aqueous media
3-(Trifluoromethyl)pyridine-4-carboxylic acid C₇H₄F₃NO₂ 191.11 CF₃ at C3 Enhanced acidity (pKa ~1.5–2.5); electron-withdrawing group improves metabolic stability
3-(3-Nitrophenyl)pyridine-4-carboxylic acid C₁₂H₈N₂O₄ 244.20 3-Nitrophenyl at C3 Strong electron-withdrawing nitro group; potential for nitroreductase-activated prodrugs
3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid C₁₂H₈FIN₂O₂ 358.11 2-Fluoro-4-iodoanilino at C3 Halogenated analog with potential for radiopharmaceutical or targeted therapy applications
3-[(1-Methylpyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid C₁₄H₁₂N₄O₂ 268.27 Heterocyclic pyrrolopyridine at C3 Demonstrated binding to kinase domains; explored in cancer drug discovery

Pharmacological Activity

  • Enzyme Inhibition: Derivatives like 3-({1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic acid () bind to the KDM5A JmjC domain, inhibiting histone demethylase activity . The carboxylic acid group facilitates coordination with metal ions in enzyme active sites.
  • Kinase Targeting: The pyrrolopyridine-substituted analog () exhibits nanomolar affinity for tyrosine kinases, attributed to the planar heterocyclic system enhancing π-π stacking interactions .

Physicochemical Properties

  • Acidity : Trifluoromethyl and nitro groups () lower the pKa of the carboxylic acid, increasing ionization at physiological pH, which may improve solubility but reduce cell permeability .

Prodrug Potential

  • Carboxylic acid groups in these compounds are often esterified to improve bioavailability. For instance, nipecotic acid prodrugs () demonstrate enhanced blood-brain barrier penetration, a strategy applicable to pyridine-4-carboxylic acid derivatives .

Q & A

Q. What synthetic routes are recommended for preparing 3-(Butylamino)pyridine-4-carboxylic acid?

A two-step approach is commonly employed:

  • Step 1 : Introduce the butylamino group via nucleophilic substitution or coupling. For example, reacting 4-chloropyridine-3-carboxylic acid with butylamine under reflux in a polar solvent (e.g., DMF or ethanol) .
  • Step 2 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structures via 1H^1H-NMR and LC-MS. Final carboxylation or hydrolysis may be required if starting from esters . Key Considerations : Monitor reaction progress with TLC and optimize pH to avoid side reactions (e.g., over-alkylation).

Q. How should researchers characterize the purity and structure of 3-(Butylamino)pyridine-4-carboxylic acid?

Use a combination of:

  • Spectroscopy : 1H^1H-NMR (DMSO-d6d_6) to verify butyl chain integration (δ 0.8–1.6 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and amine (N-H ~3300 cm1^{-1}) .
  • Chromatography : HPLC (C18 column, mobile phase: water/acetonitrile with 0.1% TFA) to assess purity (>95%).
  • Elemental Analysis : Validate molecular formula (C11_{11}H14_{14}N2_2O2_2) .

Q. What solvents and conditions stabilize 3-(Butylamino)pyridine-4-carboxylic acid during storage?

Store at –20°C in airtight, light-protected containers. Use DMSO for short-term dissolution (avoid prolonged exposure to moisture). For aqueous solutions, maintain pH 6–8 to prevent decarboxylation or aggregation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-(Butylamino)pyridine-4-carboxylic acid derivatives?

  • Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain single crystals.
  • Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL (SHELX suite) for high-resolution analysis .
  • Validation : Cross-check bond lengths and angles against Cambridge Structural Database entries for pyridine-carboxylic acid analogs (e.g., CSD refcodes in ).

Q. What strategies address discrepancies in biological activity data for this compound?

  • Dose-Response Curves : Use standardized assays (e.g., enzymatic inhibition with triplicate measurements) to minimize variability.
  • Metabolite Screening : Employ LC-MS/MS to detect degradation products that may interfere with activity .
  • Computational Modeling : Compare DFT-calculated electrostatic potentials with experimental IC50_{50} values to validate binding hypotheses .

Q. How can researchers optimize synthetic yields of 3-(Butylamino)pyridine-4-carboxylic acid for scale-up?

  • Catalysis : Test Pd/C or CuI for coupling reactions to reduce byproducts.
  • Microwave Assistance : Shorten reaction times (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .
  • Table :
MethodYield (%)Purity (%)Reference
Conventional Heating6592
Microwave-Assisted8297

Q. What analytical techniques differentiate 3-(Butylamino)pyridine-4-carboxylic acid from its structural analogs?

  • Mass Spectrometry : Exact mass analysis (HRMS) to distinguish between C11_{11}H14_{14}N2_2O2_2 (target) and analogs like 3-(benzylamino) derivatives (C13_{13}H12_{12}N2_2O2_2) .
  • 2D NMR : 13C^{13}C-HSQC to map unique carbon environments, particularly the butyl chain’s terminal methyl group .

Methodological Challenges

Q. How should researchers handle low solubility in pharmacological assays?

  • Co-Solvents : Use ≤5% DMSO in PBS; confirm compatibility with assay reagents.
  • Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) to enhance bioavailability, then hydrolyze in vivo .

Q. What computational tools predict the reactivity of 3-(Butylamino)pyridine-4-carboxylic acid in catalytic systems?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density and reaction pathways.
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Q. How can structural modifications enhance the compound’s thermal stability for material science applications?

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring, as seen in ionic liquid crystal precursors .
  • Co-Crystallization : Form salts with counterions (e.g., K+^+) to improve melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.